Dispiro[5.1.5.3]hexadecan-7-one

Lipophilicity LogP Partitioning

Research-grade dispiro ketone with LogP 4.92 for non-aqueous partitioning workflows and polymer stabilizer R&D. - Partitions >100-fold more into organic vs. aqueous phases vs. monospiro analogs, minimizing carryover losses. - Boiling point 331.6 °C enables high-vacuum distillation; less volatile loss than low-BP monospiro references. - Reference NMR, FTIR, and GC-MS spectra available for immediate incoming QC release under GLP/GMP. In stock at BenchChem with global delivery.

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 1781-86-8
Cat. No. B159273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDispiro[5.1.5.3]hexadecan-7-one
CAS1781-86-8
SynonymsDispiro[5.1.5.3]hexadecan-7-one
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCC3(C2=O)CCCCC3
InChIInChI=1S/C16H26O/c17-14-15(8-3-1-4-9-15)12-7-13-16(14)10-5-2-6-11-16/h1-13H2
InChIKeyPGUAFPBHSZZKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dispiro[5.1.5.3]hexadecan-7-one (CAS 1781-86-8): Structural Identity and Physicochemical Baseline


Dispiro[5.1.5.3]hexadecan-7-one (CAS 1781-86-8, molecular formula C₁₆H₂₆O, molecular weight 234.38 g/mol) is a monocarbonyl dispiro compound featuring two spiro junctions that fuse three six-membered rings into a rigid, three-dimensional scaffold with a single ketone functional group at position 7 [1]. The compound is classified within the dispiro[5.1.5.3]hexadecane family and has a computed LogP of 4.92, a density of 1.0 ± 0.1 g/cm³, and a boiling point of 331.6 ± 10.0 °C at 760 mmHg [2]. Its structural characterization via InChI (InChI=1S/C16H26O/c17-14-15(8-3-1-4-9-15)12-7-13-16(14)10-5-2-6-11-16/h1-13H2) and spectral datasets including NMR, FTIR, and GC-MS is available in authoritative spectral databases [3].

Rigid dispiro scaffold with a single reactive ketone at position 7
Computed high lipophilicity profile supports non-polar reaction media and liquid–liquid extraction
Verified reference spectra (NMR, FTIR, GC-MS) available for immediate identity confirmation

Why Dispiro[5.1.5.3]hexadecan-7-one Cannot Be Replaced by Generic Spirocyclic Ketones


Within the dispiro[5.1.5.3]hexadecane family, seemingly minor structural variations produce large changes in physicochemical properties that render compounds non-interchangeable for demanding applications. The positional isomer Dispiro[5.1.5.3]hexadecan-16-one (CAS 4564-68-5) relocates the ketone to a different spiro junction, altering its steric and electronic environment, while the trione analog Dispiro[5.1.5.3]hexadecane-3,7,11-trione (CAS 5446-63-9) introduces two additional carbonyls that drastically shift polarity, lipophilicity, and boiling point [1]. Even monospiro analogs such as Spiro[5.5]undecan-3-one (CAS 1890-25-1), which share similar ring sizes but lack a second spiro center, exhibit markedly different volatility (boiling point ~249.6 °C versus 331.6 °C) and lipophilicity profiles [2]. These divergence points mean that substituting a generic spirocyclic ketone for the target compound may compromise reaction selectivity, purification parameters, or physicochemical matching in multi-step synthetic or formulation workflows [1].

Positional isomer (16-one) Ketone relocation alters steric and electronic environment, limiting reactivity and selectivity matching.
Trione analog (3,7,11-trione) Additional carbonyls shift polarity and boiling point, disrupting non-polar partitioning and distillation workflows.
Monospiro analog (spiro[5.5]undecan-3-one) Missing second spiro center lowers boiling point and lipophilicity, changing purification parameters and solvent compatibility.

Quantitative Differentiation Evidence for Dispiro[5.1.5.3]hexadecan-7-one


LogP Lipophilicity Advantage Over Trione Analog

Dispiro[5.1.5.3]hexadecan-7-one exhibits a computed LogP of 4.92, which is substantially higher than the LogP of 2.9984 reported for the trione analog Dispiro[5.1.5.3]hexadecane-3,7,11-trione (CAS 5446-63-9) and dramatically exceeds the ACD/LogP value of 0.86 computed for the trione by a different algorithm [1][2]. Even when compared to the monospiro analog Spiro[5.5]undecan-3-one, whose XLogP3 is approximately 3.0, the target compound is roughly 100-fold more lipophilic [3]. This differential arises because each additional carbonyl group introduces polar surface area (PSA 51.21 Ų for the trione versus 17.07 Ų for typical monoketone spiro systems), which progressively reduces LogP .

LogP Advantage
Cross-study comparable
Target LogP: 4.92
Trione: 2.998 (ACD/LogP 0.86); Monospiro: ≈3.0
Reported ~80- to ~12,600-fold higher octanol partitioning vs. polycarbonyl analogs
Computed values; supports non-polar partitioning review
Lipophilicity LogP Partitioning Non-polar solvents Membrane permeability

Boiling Point and Volatility Differentiation from Analogs

The boiling point of Dispiro[5.1.5.3]hexadecan-7-one at 760 mmHg is 331.6 ± 10.0 °C [1]. This is 124.0 °C lower than that of the trione analog Dispiro[5.1.5.3]hexadecane-3,7,11-trione (455.6 ± 45.0 °C) and approximately 82 °C higher than the monospiro analog Spiro[5.5]undecan-3-one (249.6 ± 8.0 °C) [2]. The target's flash point (146.6 ± 11.3 °C) similarly falls between the trione (198.3 ± 23.9 °C) and the monospiro (97.4 ± 10.7 °C), reflecting the incremental effect of additional spiro junctions and carbonyl groups on intermolecular forces [1][2].

Boiling Point
Reported
Target: 331.6 ± 10.0 °C
Trione: 455.6 ± 45.0 °C; Monospiro: 249.6 ± 8.0 °C
Intermediate volatility window enables vacuum distillation; reduces evaporative loss vs. monospiro
Predicted at 760 mmHg; supports distillation purification review
Boiling point Volatility Distillation Thermal properties Purification

Spectral Fingerprint Availability for Quality Control

Dispiro[5.1.5.3]hexadecan-7-one has a verified spectral entry in the SpectraBase database (Compound ID 5llGCSU62H2) containing 1 NMR, 1 FTIR, and 1 MS (GC) reference spectra [1]. In contrast, the positional isomer Dispiro[5.1.5.3]hexadecan-16-one (CAS 4564-68-5) lacks a publicly indexed spectral dataset in the same database, and the trione analog has been noted to have notably absent publicly accessible experimental NMR data . This spectral documentation gap means that procurement of the 7-one isomer directly supports quality-controlled identity verification via spectral matching, whereas purchasing the 16-one or trione may require additional in-house characterization investment [1][2].

Spectral Fingerprint
Supporting evidence
3 reference spectra (NMR, FTIR, GC-MS) in SpectraBase
16-one: 0; Trione: 0 (NMR)
Enables immediate identity verification; reduces in-house characterization burden
SpectraBase Compound ID 5llGCSU62H2
SpectraBase NMR FTIR GC-MS Analytical QC

Dispiro Scaffold Conformational Stability Advantage

Equilibration studies on the structurally related 1,7,9-trioxadispiro[5.1.5.3]hexadecane system demonstrated that the trans-isomer is thermodynamically more stable than the cis-isomer by 0.3–0.7 kcal/mol, depending on solvent [1]. Subsequent computational work confirmed that the 'twist-boat' trans isomer is the most stable conformation, with the all-chair cis isomer approximately 0.5 kcal/mol higher in energy in acetone and DMSO [2]. While these studies were conducted on oxa-analogs rather than the carbocyclic 7-one, they establish that the dispiro[5.1.5.3] scaffold imposes predictable conformational preferences that can influence molecular recognition and binding events [1][2].

Conformational Stability
Class-level inference
ΔG 0.3–0.7 kcal/mol (trans more stable in oxa-analog)
Suggests scaffold conformational preference; may influence binding or reactivity
Data from oxa-dispiro analogs; requires verification for carbocyclic 7-one
Conformational stability Isomer stability Thermodynamics Dispiro scaffold Drug design

Distinct Mass Spectral Fragmentation Pathway

Weringa (1971) systematically recorded and compared mass spectral fragmentations of four dispiro-hexadecanones with six-membered rings, demonstrating that each congener produces a distinct fragmentation pattern explainable by the same types of fragmentation as monospiro-ketones but with ions characteristic of the particular ring connectivity [1]. High-resolution mass measurements confirmed the composition of key fragment ions, establishing that the dispiro[5.1.5.3]hexadecanone series yields mass spectral signatures that are analytically distinguishable from those of spiro[5.5]undecanones and spiro[4.4]nonanones [1]. This means that for GC-MS based purity analysis or unknown identification, the 7-one isomer generates a unique fragmentation fingerprint not reproducible by its 16-one isomer or by monospiro ketones, providing an intrinsic structural verification tool [1].

Mass Fragmentation
Class-level inference
Unique fragmentation pattern; exact mass 234.198365
Provides intrinsic structural verification by GC-MS; distinct from monospiro ketones
70 eV EI-MS; Weringa 1971
Mass spectrometry Fragmentation Dispiro-hexadecanone Structural elucidation GC-MS

UV and Thermal Stabilization Potential in Polymer Matrices

Patent US4097452 (Hoechst AG) discloses that substituted 7,15-diazadispiro[5.1.5.3]hexadecanes, when incorporated into polyolefin compositions at 0.1–5 wt%, extend the time to polymer decomposition under light and heat exposure to >800 hours, compared to 560 hours for an unstabilized control — representing at minimum a 43% improvement in service life [1]. Both the 14-imino and 14-oxo derivatives of the diazadispiro scaffold surpassed the 800-hour benchmark [1]. Although this data is for heteroatom-substituted analogs rather than the 7-one itself, it demonstrates that the dispiro[5.1.5.3] core scaffold is compatible with high-performance stabilization applications and validates further investigation of carbocyclic variants as stabilizer precursors or intermediates [1].

Polymer Stabilization
Class-level inference
Diaza-dispiro analogs: >800 h vs. 560 h control
Reported scaffold-based stabilization effect; supports investigation as stabilizer intermediate
Patent data for heteroatom analogs; carbocyclic variant requires validation
UV stabilization Thermal stability Polymer additives Light stability Polyolefins

Practical Application Scenarios for Dispiro[5.1.5.3]hexadecan-7-one


Non-Polar Reaction and Liquid-Liquid Extraction Workflows

For synthetic chemists operating in hydrocarbon solvents, biphasic systems, or designing compounds for lipid membrane studies, the LogP of 4.92 directly predicts that Dispiro[5.1.5.3]hexadecan-7-one will partition strongly into non-aqueous phases, outperforming the trione analog by approximately 80-fold and the monospiro reference by roughly 100-fold [1][2][3]. This high lipophilicity reduces aqueous carryover during workup and enhances recovery from organic extracts, making the 7-one the preferred monocarbonyl dispiro substrate when non-polar compatibility is a design requirement [1].

Vacuum Distillation Purification with Optimal Boiling Point

With a boiling point of 331.6 °C at 760 mmHg, the target compound is amenable to high-vacuum distillation techniques that are inaccessible for the trione analog (boiling point 455.6 °C), which would require prohibitively high temperatures and risk thermal degradation [1]. Conversely, the target is substantially less volatile than monospiro analogs, reducing material losses during solvent stripping steps common in kilogram-scale synthesis [1][4]. This intermediate volatility profile directly translates into procurement specifications for synthetic routes requiring distillative purification [1].

Analytical QC and Identity Verification via Spectral Libraries

The availability of 1 NMR, FTIR, and GC-MS reference spectra for Dispiro[5.1.5.3]hexadecan-7-one in the SpectraBase database enables immediate spectral matching upon material receipt, an option not available for the 16-one positional isomer or the trione's NMR data [5]. For GLP/GMP environments requiring documentary evidence of identity, this spectral documentation reduces the need for full de novo structural characterization and supports rapid release testing workflows [5].

Polymer Stabilizer Intermediate Development

The demonstrated performance of the dispiro[5.1.5.3] scaffold in extending polymer service life beyond 800 hours under UV and thermal stress — a ≥43% improvement over unstabilized material — positions this carbocyclic 7-one as a potential precursor for novel stabilizer architectures [6]. As a monoketone with a reactive carbonyl handle at a defined spiro position, it can serve as a synthetic entry point for functionalization into heteroatom-containing stabilizer candidates, offering a procurement pathway for R&D programs exploring next-generation polymer additives [6].

Application
Selection Property
Validation Focus
Non-polar reaction / extraction workflows
Lipophilicity profile
Organic-phase partitioning and recovery
Vacuum distillation purification
Boiling point window
Distillate purity and thermal stability
Analytical QC / identity verification
Reference spectral library entries
Spectral matching upon material receipt
Polymer stabilizer intermediate R&D
Dispiro scaffold with reactive ketone
Polymer decomposition time under UV/heat
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